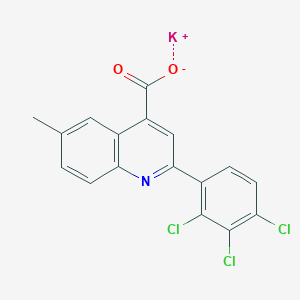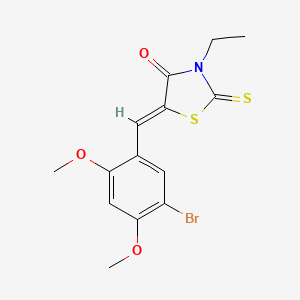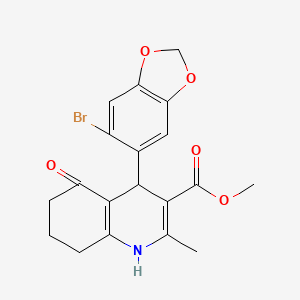![molecular formula C16H20ClNO5 B5023767 2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5023767.png)
2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 4-chloro-2,5-dimethoxyphenyl group, an amino carbonyl group, and a cyclohexanecarboxylic acid group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and bonding of its component groups. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide an accurate analysis of its molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific molecular structure and the conditions under which the reactions are carried out. The Suzuki–Miyaura coupling reaction mentioned earlier is one potential reaction that could involve this compound .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-22-13-8-12(14(23-2)7-11(13)17)18-15(19)9-5-3-4-6-10(9)16(20)21/h7-10H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMSQUUMWMQITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B5023687.png)
![methyl 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5023697.png)

![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5023710.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023725.png)
![N,N'-1,3-phenylenebis[3,5-bis(acetylamino)benzamide]](/img/structure/B5023731.png)
![1-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5023739.png)
![2-methoxy-4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B5023745.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5023746.png)
![4-(5-amino-1,3,4-thiadiazol-2-yl)-2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B5023750.png)


![1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine](/img/structure/B5023782.png)
![ethyl {2-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5023792.png)